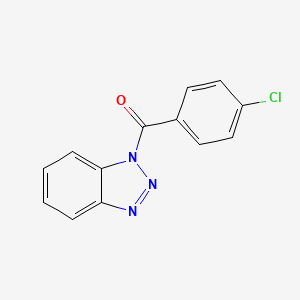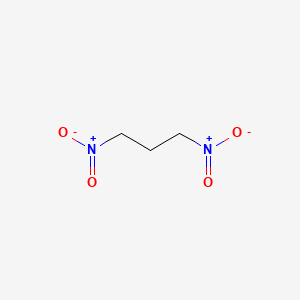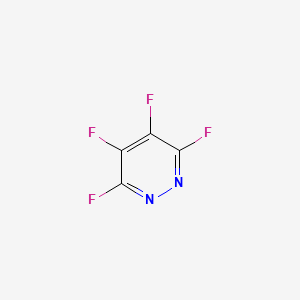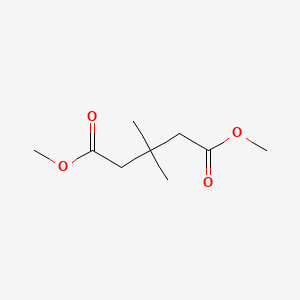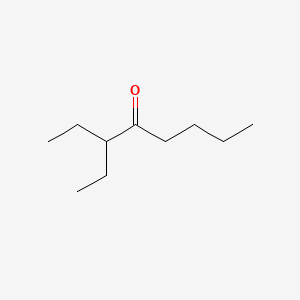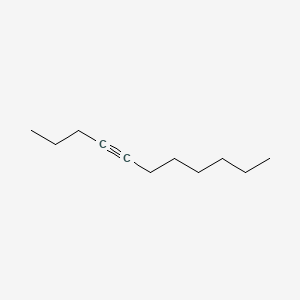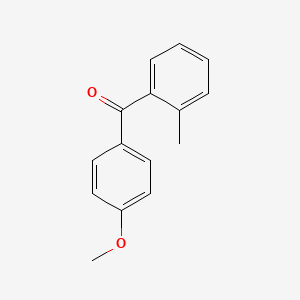
4-Methoxy-2'-methylbenzophenone
Vue d'ensemble
Description
4-Methoxy-2’-methylbenzophenone is a chemical compound with the molecular formula C15H14O2 . It has been used in various applications, including as a photopolymerization catalyst .
Synthesis Analysis
The synthesis of 4-Methoxy-2’-methylbenzophenone involves several stages. The first stage involves the reaction of o-tolyl magnesium chloride with zinc (II) chloride in 1-methyl-pyrrolidin-2-one and diethyl ether at 60 degrees Celsius for approximately 20 minutes. The second stage involves the reaction of 4-methoxy-benzoyl chloride with (t-Bu)2POH)2PdCl 2 in 1-methyl-pyrrolidin-2-one at 25 degrees Celsius for approximately 30 minutes .Molecular Structure Analysis
The molecular structure of 4-Methoxy-2’-methylbenzophenone consists of a benzene ring attached to a phenyl and a methoxy group. The compound has a molecular weight of 226.27 .Applications De Recherche Scientifique
Environmental Analysis
- 4-Methoxy-2'-methylbenzophenone, also known as benzophenone-3 (BP-3), is used as a UV absorber in various products. Its presence in environmental water samples is determined using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) (Negreira et al., 2009). This method allows for the quantification of BP-3 and its derivatives in aquatic environments, highlighting their environmental impact.
Analytical Chemistry
- BP-3 and its metabolites are detected in human serum using dispersive liquid-liquid microextraction followed by LC-MS/MS (Tarazona et al., 2013). This technique is crucial for studying percutaneous absorption processes and the systemic exposure of humans to BP-3.
Photochemical Studies
- BP-3 is investigated for its photochemical properties, such as its ability to generate and quench singlet molecular oxygen, a factor relevant in the photostabilization of materials (Soltermann et al., 1995).
Toxicology and Pharmacology
- The metabolism of BP-3 by liver microsomes and its effect on endocrine-disrupting activity are studied, providing insights into the biotransformation and potential toxicological impact of BP-3 (Watanabe et al., 2015).
Reproductive Toxicology
- The impact of BP-3 on reproduction is examined in human and animal studies, with findings indicating potential alterations in birth weight, gestational age, and reproductive organ development (Ghazipura et al., 2017).
Developmental Toxicology
- Studies on rats exposed to BP-3 prenatally and lactationally show changes in gene expression profiles in reproductive organs, which could be considered as biomarkers for testicular or prostatic toxicity (Chen Guan & Yan Xu, 2018).
Synthetic Chemistry
- The compound has been utilized in the synthesis of oligodeoxyribonucleotide, demonstrating its relevance in the field of nucleic acid chemistry (Mishra & Misra, 1986).
Material Science
- Research on the stabilization of polymers with copolymerized 4-Methoxy-2'-methylbenzophenone derivatives highlights its role in enhancing the durability and stability of polymers (Hodgeman, 1979).
Propriétés
IUPAC Name |
(4-methoxyphenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)15(16)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQGAOJFZBBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346743 | |
| Record name | 4-METHOXY-2'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2'-methylbenzophenone | |
CAS RN |
41204-59-5 | |
| Record name | 4-METHOXY-2'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

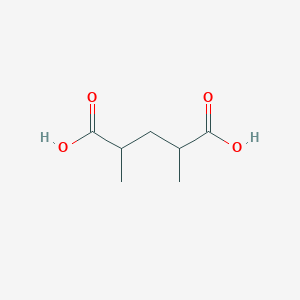
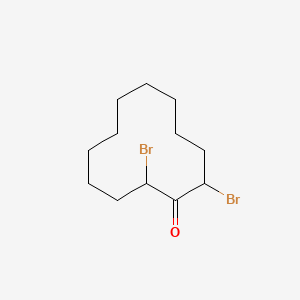
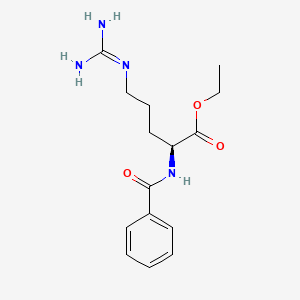
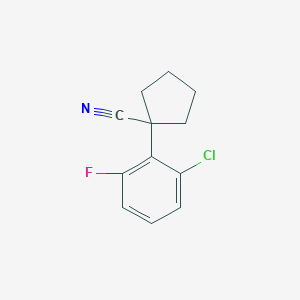
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)
